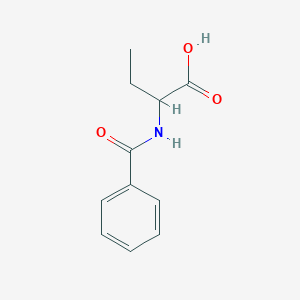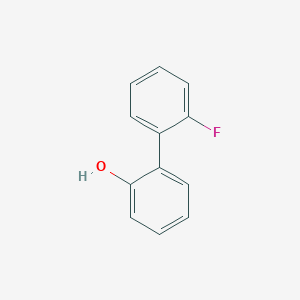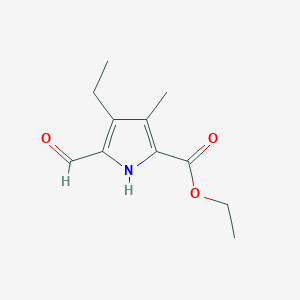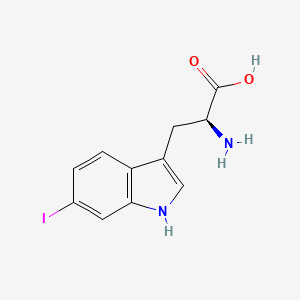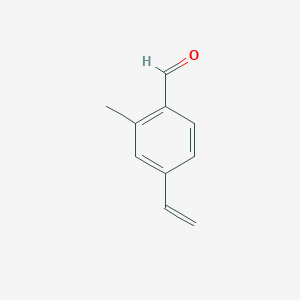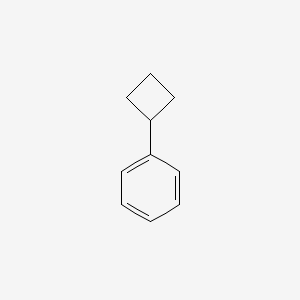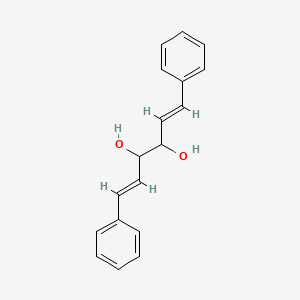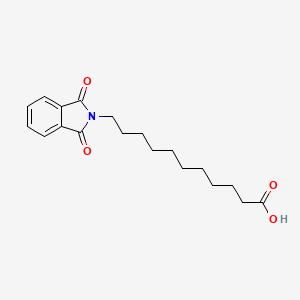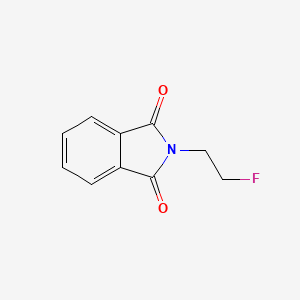
Benzene, (1-propyldecyl)-
概要
説明
. It is a derivative of benzene, where a propyldecyl group is attached to the benzene ring. This compound is used in various industrial applications due to its unique chemical properties.
科学的研究の応用
Benzene, (1-propyldecyl)- has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of lubricants, surfactants, and specialty chemicals.
Safety and Hazards
While specific safety and hazard information for “Benzene, (1-propyldecyl)-” is not available, it’s important to note that benzene and many of its derivatives are known to be hazardous. Benzene is a known human carcinogen and can cause other health issues such as drowsiness, dizziness, and even death with high levels of short-term exposure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-propyldecyl)- can be achieved through the alkylation of benzene with 1-propyldecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of Benzene, (1-propyldecyl)- involves the Friedel-Crafts alkylation process. Benzene is reacted with 1-propyldecyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Benzene, (1-propyldecyl)- can undergo oxidation reactions to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction of Benzene, (1-propyldecyl)- can lead to the formation of corresponding alkanes.
Substitution: Electrophilic substitution reactions are common for Benzene, (1-propyldecyl)-, where the benzene ring can undergo nitration, sulfonation, halogenation, and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alkanes.
Substitution: Nitrobenzene, sulfonic acids, halobenzenes, and alkylbenzenes.
作用機序
The mechanism of action of Benzene, (1-propyldecyl)- involves its interaction with various molecular targets and pathways. In electrophilic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives. The stability of the benzene ring is maintained through the delocalization of π-electrons, which allows for the formation of stable intermediates during the reaction process .
類似化合物との比較
Benzene: The parent compound with a simple aromatic ring structure.
Toluene: Benzene with a methyl group attached.
Ethylbenzene: Benzene with an ethyl group attached.
Cumene: Benzene with an isopropyl group attached.
Uniqueness: Benzene, (1-propyldecyl)- is unique due to the presence of a long-chain alkyl group (1-propyldecyl) attached to the benzene ring. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to simpler benzene derivatives.
特性
IUPAC Name |
tridecan-4-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32/c1-3-5-6-7-8-9-11-15-18(14-4-2)19-16-12-10-13-17-19/h10,12-13,16-18H,3-9,11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGVZPAWCGDMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875202 | |
| Record name | BENZENE, (1-PROPYLDECYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4534-51-4 | |
| Record name | Benzene, (1-propyldecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-PROPYLDECYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


